molecular formula C14H13Cl2N3O2 B2723653 (2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate CAS No. 2094188-10-8

(2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate

Cat. No.: B2723653
CAS No.: 2094188-10-8
M. Wt: 326.18
InChI Key: XQRHUPTYTCIAIZ-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylpyrimidin-4-yl)methyl 5-chloro-2-methylpyridine-3-carboxylate
  • (2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dibromo-2-methylpyridine-3-carboxylate
  • (2,6-Dimethylpyrimidin-4-yl)methyl 5,6-difluoro-2-methylpyridine-3-carboxylate

Uniqueness

The uniqueness of (2,6-Dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyrimidine and pyridine rings, along with the dichloro substitution, makes it a versatile compound for various applications.

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2/c1-7-4-10(19-9(3)17-7)6-21-14(20)11-5-12(15)13(16)18-8(11)2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRHUPTYTCIAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)COC(=O)C2=CC(=C(N=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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